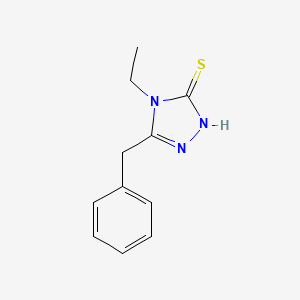

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

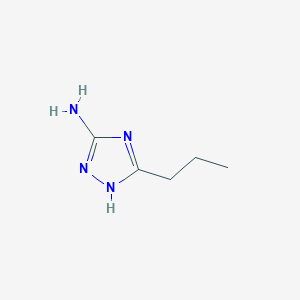

The synthesis of 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds involves cyclization reactions, starting from potassium dithiocarbazinate and proceeding with condensation with benzaldehyde to yield Schiff bases. These synthesis steps are confirmed using physical parameters, chromatographic methods, and spectroscopic techniques including IR and NMR (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of derivatives within this chemical family has been extensively studied. For example, the crystal structure analysis reveals specific dihedral angles between the triazole ring and benzene ring, providing insight into the compound's three-dimensional conformation and its potential for interaction with other molecules (Xu et al., 2006).

Chemical Reactions and Properties

Reactions involving 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically result in the formation of Schiff bases, highlighting its reactivity towards aldehydes. The presence of the thiol group also offers opportunities for further functionalization through S-alkylation, enabling the synthesis of a broad range of derivatives with varied chemical properties (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically determined through empirical studies and contribute to the compound's applicability in different chemical contexts (Karczmarzyk et al., 2013).

Chemical Properties Analysis

The chemical behavior of 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol, including its reactivity and stability, can be inferred from spectroscopic analyses and reactivity studies. These analyses provide insights into the electron distribution, potential reactive sites, and interactions with other molecules, which are essential for its application in synthesis and material science (Wawrzycka-Gorczyca & Siwek, 2011).

Aplicaciones Científicas De Investigación

1. Anticancer Agents

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. DNA Marker Detection

- Application : 1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

3. C-H Arylation

- Application : The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

- Method : Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

4. Antiviral Agents

- Application : 1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . One of them is ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

- Results : Ribavirin has been included into the World Health Organization’s List of Essential Medicines . Recent studies confirmed the successful application of ribavirin as a cure of COVID-19 .

5. Antifungal Agents

- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal) .

6. Antidepressant Agents

- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as trazodone, nefazodone (antidepressant) .

7. Antimigraine Agents

- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as rizatriptan, an antimigraine medication .

8. Anxiolytic Agents

9. Antitumoral Agents

Propiedades

IUPAC Name |

3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFDKUHIRAVBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353069 |

Source

|

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

31405-22-8 |

Source

|

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)